molecular formula C6H5F2NO B157901 2-Amino-4,6-difluorophenol CAS No. 133788-83-7

2-Amino-4,6-difluorophenol

Cat. No. B157901
M. Wt: 145.11 g/mol
InChI Key: STHCPCIXAKDNOP-UHFFFAOYSA-N
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Description

“2-Amino-4,6-difluorophenol” is a chemical compound with the molecular formula C6H5F2NO . It is a solid substance and is used as a building block for the synthesis of various pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of “2-Amino-4,6-difluorophenol” can be represented by the InChI code: 1S/C6H5F2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 . The molecular weight of the compound is 145.107 Da .


Physical And Chemical Properties Analysis

“2-Amino-4,6-difluorophenol” is a solid substance . It has a molecular weight of 145.107 Da and a density of 1.5±0.1 g/cm3 . The boiling point is 224.2±40.0 °C at 760 mmHg .

Scientific Research Applications

Bioisosteric Analogs of Gamma-Aminobutyric Acid (GABA)

  • 2,6-Difluorophenol derivatives, such as 3-(Aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2, 6-difluorophenol, have been explored as potential bioisosteric analogues of gamma-aminobutyric acid (GABA). These compounds have been found to inhibit pig brain gamma-aminobutyric acid aminotransferase, indicating their potential as lipophilic substitutes for carboxylic acid in drug candidates (Qiu et al., 1999).

Fluorescence Probes for Reactive Oxygen Species

  • Novel fluorescence probes like HPF and APF, synthesized from derivatives including 2-amino-4,6-difluorophenol, can selectively detect highly reactive oxygen species (hROS). These probes have been applied to living cells and are useful for studying hROS and −OCl roles in biological and chemical applications (Setsukinai et al., 2003).

Vibrational Spectral Study

  • The vibrational spectra of 2,6-difluorophenol, a related compound, have been analyzed using scaled quantum mechanical studies. This research is significant for understanding the hydrogen-bonded systems in such fluorine-containing compounds (Macsári et al., 1997).

Solubility Measurement in Solvents

  • The solubility of 2-amino-4,6-dichloropyrimidine, closely related to 2-amino-4,6-difluorophenol, has been measured in various solvents. This study is crucial for its purification and further theoretical studies (Li et al., 2018).

Oxidative Polymerization

  • Oxidative polymerization of 2,6-difluorophenol using Fe-salen complex and hydrogen peroxide has led to the synthesis of crystalline poly(2,6-difluoro-1,4-phenylene oxide). This indicates its potential use in material science and polymer chemistry (Ikeda et al., 2000).

Photopolymerization Processes

  • 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, similar in structure to 2-amino-4,6-difluorophenol, have shown effectiveness in monitoring and accelerating various photopolymerization processes under UV light. This suggests its application in material sciences and industrial chemistry (Ortyl et al., 2019).

Safety And Hazards

“2-Amino-4,6-difluorophenol” is classified under GHS07 for safety. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

2-amino-4,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHCPCIXAKDNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372208
Record name 2-amino-4,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-difluorophenol

CAS RN

133788-83-7
Record name 2-amino-4,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133788-83-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhang, D Huang, M Huang, J Huang… - …, 2018 - Wiley Online Library
The uncontrolled redox activity of metal ions, especially copper, in the brains of patients with Alzheimer's disease (AD) should be considered the origin of intense oxidative damage to …

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